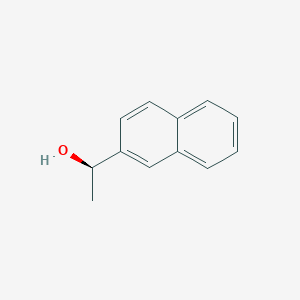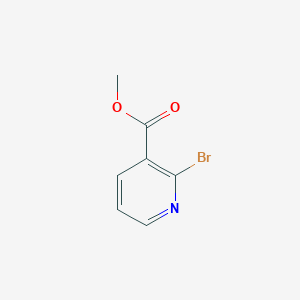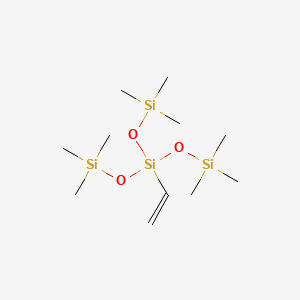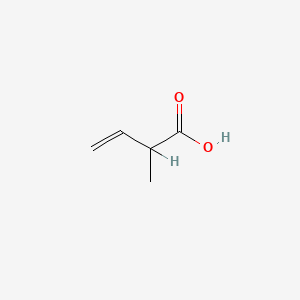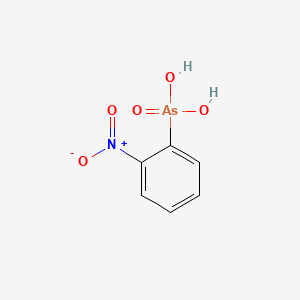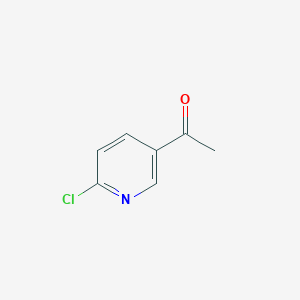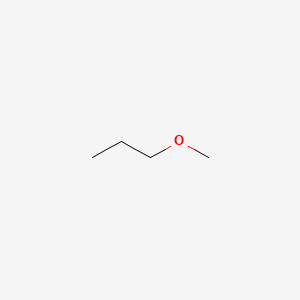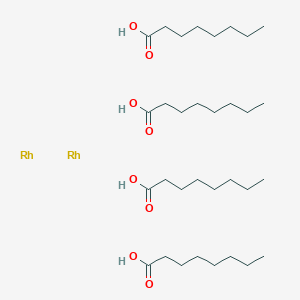
Rhodium(II) Octanoate Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(II) Octanoate Dimer is a catalyst used in intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate .
Synthesis Analysis
The synthesis of this compound involves the use of octanoic acid and rhodium(II) acetate dimer as raw materials. The high-purity Rhodium Octanoate Dimer is prepared through a ligand exchange reaction in a special solvent under green production conditions . The yield of Rhodium Octanoate Dimer reaches 98% under the optimum condition of reaction temperature 120 ℃, reaction time 3 h, and molar ratio of octanoic acid to rhodium acetate dimer=4 .Molecular Structure Analysis
The molecular formula of this compound is C32H60O8Rh2, and its molecular weight is 778.63 .Chemical Reactions Analysis
This compound is used in intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate . It also plays a role in the synthesis of 1,2-Dihydropyrimidine-2-carboxylates via Regioselective Addition of Rhodium(II) Carbenoids to 2H-Azirine-2-carbaldimines, and the synthesis of 2,3-Disubstituted NH Indoles via Rhodium(III)-Catalyzed C-H Activation of Arylnitrones and Coupling with Diazo Compounds .Physical And Chemical Properties Analysis
This compound appears as a green to dark green powder or crystal . It is soluble in hot alcohol, dichloromethane, toluene, and acetic acid, and slightly soluble in alcohol .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Rhodium(II) octanoate dimer has been utilized in various catalytic processes in organic synthesis. For instance, Behr et al. (2015) demonstrated its use in the hydroaminomethylation of cyclopentadiene, achieving a 77% yield of the monoamine species of cyclopentadiene with pyrrolidine (Behr, Levikov, & Nürenberg, 2015). Additionally, Davies et al. (1998) reported the asymmetric synthesis of 2,3-dihydrofurans using this compound in the presence of vinyl ethers, resulting in high asymmetric induction (Davies, Ahmed, Calvo, Churchill, & Churchill, 1998).
Nanoparticle Synthesis
This compound has been employed in the synthesis of nanoparticles. Ayvalı, Zahmakiran, and Özkar (2011) demonstrated the preparation of Rhodium(0) nanoparticles using rhodium(II) octanoate, which exhibited significant catalytic activity in the dehydrogenation of ammonia-borane for chemical hydrogen storage (Ayvalı, Zahmakiran, & Özkar, 2011).
Analytical Chemistry
In analytical chemistry, Yi Bingzh (2013) introduced a new digestion method for the octanoate dimer catalyst, enhancing the accuracy and precision of determining rhodium content (Yi Bingzh, 2013).
Molecular Chemistry
Research by Bunn et al. (2000) focused on the thermodynamic and kinetic aspects of Rh(II)-Rh(II) bond homolysis in a [(salen)Rh(II)]2 derivative, providing insights into the reactivity of these compounds (Bunn, Ni, Wei, & Wayland, 2000).
Mécanisme D'action
Target of Action
Rhodium(II) Octanoate Dimer, also known as Dirhodium tetraoctanoate , is primarily used as a catalyst in chemical reactions . Its primary target is the C-H bond in organic compounds . The compound’s role is to facilitate the activation of these bonds, enabling further chemical transformations .
Mode of Action
The this compound operates through a mechanism known as C-H Activation . This process involves the cleavage of a carbon-hydrogen bond and the formation of a new bond with the rhodium atom . The dimer acts as a binuclear rhodium complex, effectively catalyzing small and medium-ring formation .
Result of Action
The primary result of this compound’s action is the activation of C-H bonds . This activation allows for the formation of new bonds and the synthesis of complex organic molecules . In the context of synthetic chemistry, this can lead to the creation of new compounds with potential applications in various fields, including pharmaceuticals, materials science, and more.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under room temperature . It is soluble in hot alcohol, dichloromethane, toluene, and acetic acid , which can be leveraged to control its reactivity in different reaction environments. Furthermore, it is recommended to store the compound in a cool, dark place to maintain its stability .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Rhodium(II) Octanoate Dimer can be achieved through the reaction of Rhodium(II) acetate with octanoic acid in the presence of a reducing agent.", "Starting Materials": [ "Rhodium(II) acetate", "Octanoic acid", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve Rhodium(II) acetate in a suitable solvent (e.g. ethanol)", "Add octanoic acid to the solution and stir", "Add the reducing agent slowly to the solution while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. diethyl ether)", "Dry the solid under vacuum to obtain Rhodium(II) Octanoate Dimer" ] } | |
Numéro CAS |
73482-96-9 |
Formule moléculaire |
C32H64O8Rh2 |
Poids moléculaire |
782.7 g/mol |
Nom IUPAC |
octanoic acid;rhodium |
InChI |
InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);; |
Clé InChI |
MKDJIADBNUOBJH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |
SMILES canonique |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




